3-[1-(Aminomethyl)cyclopentyl]aniline
Description
The study of aniline (B41778) and its derivatives is a cornerstone of modern organic and medicinal chemistry. researchgate.net These compounds serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net The introduction of various functional groups to the aniline scaffold allows for the fine-tuning of its chemical and biological properties. The aminomethylated cyclopentyl group, in particular, introduces a combination of a flexible aliphatic ring and a basic amino group, which can significantly influence the molecule's reactivity and potential interactions with biological targets.
Aniline derivatives are ubiquitous in the development of new chemical entities. Aromatic amines are key structural motifs in a vast number of natural products and synthetic compounds. uva.nl The modification of the aniline structure is a common strategy in drug discovery to optimize factors like bioavailability, solubility, and receptor selectivity. cresset-group.com The incorporation of a cyclopentyl ring can increase the lipophilicity and conformational rigidity of a molecule, which can be advantageous for its interaction with specific biological targets. cymitquimica.com The aminomethyl group provides a site for further chemical modification and can participate in hydrogen bonding, a key interaction in many biological systems. researchgate.net
The synthesis of aniline derivatives often involves multi-step processes, and the development of more efficient, selective C-H functionalization reactions is an active area of research. uva.nl The ability to introduce substituents at specific positions on the aniline ring is crucial for controlling the properties of the final compound. uva.nl
The general structure of aminomethylated cyclopentyl aniline derivatives consists of an aniline core, a cyclopentyl ring, and an aminomethyl linker. The position of the cyclopentyl moiety on the aniline ring (ortho, meta, or para) significantly influences the electronic and steric properties of the molecule. In the case of 3-[1-(Aminomethyl)cyclopentyl]aniline, the substituent is at the meta position.
The chemical behavior of these compounds is dictated by the interplay of the different functional groups:
The Aromatic Ring: The aniline ring is susceptible to electrophilic substitution reactions, and the amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. wikipedia.org
The Amino Group: The primary amino group on the aniline ring and the one in the aminomethyl group are basic and can be protonated to form ammonium (B1175870) salts. wikipedia.org They can also act as nucleophiles in various reactions.
The Cyclopentyl Group: This aliphatic ring adds a three-dimensional character to the molecule and can influence its binding to molecular targets.
The properties of these derivatives can be modulated by introducing additional substituents on the aniline ring or by modifying the aminomethyl group.
Below is a table of related chemical compounds and their key identifiers.
| Compound Name | Molecular Formula | CAS Number |
| 2-(1-(Aminomethyl)cyclopentyl)aniline | C12H18N2 | 1368743-20-7 |
| N-Cyclopentylaniline | C11H15N | 40649-26-1 |
| 1-(Aminomethyl)cyclopentanol | C6H13NO | 45511-81-7 |
| Aniline | C6H7N | 62-53-3 |
A significant research gap exists in the scientific literature regarding the specific compound this compound. While the broader class of aniline derivatives is extensively studied, this particular isomer has received little to no focused attention. This lack of data presents several opportunities for future academic inquiry:
Synthesis and Characterization: There is a need for the development and optimization of synthetic routes to produce this compound with good yield and purity. Detailed characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) is essential to establish a foundational understanding of its properties. rsc.org
Exploration of Chemical Reactivity: A systematic investigation of the reactivity of the aniline and aminomethyl functionalities would provide valuable insights for its potential use as a chemical intermediate.
Medicinal Chemistry Applications: Given the prevalence of aniline derivatives in drug discovery, future research could explore the potential biological activities of this compound and its derivatives. mdpi.comresearchgate.netnih.gov This could involve screening for various pharmacological effects.
Materials Science: The incorporation of this compound into polymers or other materials could lead to novel properties, an area that remains unexplored. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopentyl]aniline |
InChI |
InChI=1S/C12H18N2/c13-9-12(6-1-2-7-12)10-4-3-5-11(14)8-10/h3-5,8H,1-2,6-7,9,13-14H2 |
InChI Key |
ZCWSNWYZNHCOIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 1 Aminomethyl Cyclopentyl Aniline and Analogues
Direct Synthesis Routes Relevant to 3-[1-(Aminomethyl)cyclopentyl]aniline
The direct construction of the this compound scaffold involves the careful selection of starting materials and catalytic methods to ensure efficient and controlled formation of the desired product.
Precursor Identification and Design
The synthesis of such precursors can typically be achieved through a multi-component reaction, for example, a Strecker-type synthesis involving an aniline (B41778), a cyclopentanone, and a cyanide source. This methodology allows for the direct formation of the α-aminonitrile, which is a versatile intermediate for further chemical manipulation.
Catalytic Approaches and Reaction Conditions
The transformation of the nitrile group in precursors like 1-anilinocyclopentanecarbonitrile to the aminomethyl group is a critical step. This reduction is commonly achieved through catalytic hydrogenation. Nickel catalysts, particularly Raney nickel, in the presence of hydrogen gas, are frequently employed for this purpose. This method is favored for its efficiency and the relatively moderate reaction conditions required. The choice of solvent, temperature, and pressure can be optimized to maximize the yield and purity of the resulting primary amine.
Alternative catalytic systems for nitrile reduction include other transition metals such as palladium, platinum, or rhodium, often supported on carbon. The selection of the catalyst can influence the chemoselectivity of the reaction, which is particularly important when other reducible functional groups are present in the molecule.
Regioselective and Stereoselective Synthesis Considerations
The synthesis of analogs of this compound, especially those with additional substituents on the cyclopentyl ring, introduces the challenges of regioselectivity and stereoselectivity. Achieving a specific stereochemical outcome, such as a cis or trans configuration between substituents, is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional structure.
Organocatalysis has emerged as a powerful tool for controlling stereoselectivity in the synthesis of substituted cyclopentyl systems. For instance, highly enantioselective organocatalytic routes have been developed for the synthesis of (1S,2R)-2-(aminomethyl)cyclopentane-1-carboxylic acid, a precursor with a cis-configuration. figshare.comnih.govacs.org Computational studies suggest that the cis-selectivity in these reactions is a result of selective C-C bond formation. figshare.comnih.govacs.org However, kinetic measurements have shown that the product distribution can change over time due to epimerization, highlighting the need for careful control of reaction conditions to achieve the desired stereoisomer. figshare.comnih.govacs.org Bifunctional thiourea (B124793) catalysts have also been successfully employed in the intramolecular reaction of a nitronate with conjugated ketones to generate cis-functionalized cyclopentyl systems as the major diastereoisomers. researchgate.net
Chemical Transformations and Derivatization Strategies
Once the core structure of this compound or a related analog is synthesized, further chemical modifications can be performed to explore structure-activity relationships or to introduce desired properties.
Functionalization of the Aminomethyl Moiety
The primary amine of the aminomethyl group is a versatile handle for a wide range of chemical transformations. Standard functionalization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
These transformations allow for the introduction of a diverse array of functional groups, which can modulate the compound's physicochemical properties.
Modifications of the Cyclopentyl Ring System
The cyclopentyl ring itself can be a target for modification, although this is often more challenging than derivatizing the aminomethyl group. Potential modifications could include:
Introduction of Unsaturation: Dehydrogenation to create a double bond within the ring, leading to cyclopentene (B43876) derivatives.
Ring-Opening Reactions: Cleavage of the cyclopentyl ring under specific conditions to yield acyclic derivatives.
Introduction of Additional Substituents: While ideally incorporated during the initial synthesis for better control, subsequent functionalization of the cyclopentyl ring may be possible through C-H activation or other advanced synthetic methods.
The following table summarizes the key synthetic strategies discussed:
| Synthetic Aspect | Methodology/Consideration | Key Intermediates/Reagents | Outcome |
| Precursor Design | Strecker-type synthesis | Aniline, Cyclopentanone, Cyanide source | 1-Anilinocyclopentanecarbonitrile |
| Catalytic Reduction | Catalytic Hydrogenation | Raney Nickel/H₂, Pd/C, PtO₂ | N-[1-(Aminomethyl)cyclopentyl]aniline |
| Stereocontrol | Organocatalysis | Bifunctional thiourea catalysts | cis- or trans-substituted cyclopentylamines |
| Derivatization | Functionalization of amine | Acyl halides, Alkyl halides, Aldehydes | Amides, Alkylated amines, etc. |
Substituent Effects on the Aniline Core Reactivity (e.g., para-selective C–H olefination of aniline derivatives)
The functionalization of the aniline core is a pivotal aspect of synthesizing analogues of this compound. A significant advancement in this area is the development of highly para-selective C–H olefination of aniline derivatives, which avoids the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. nih.gov This transformation is effectively catalyzed by a Palladium/S,O-ligand system, which demonstrates remarkable efficiency and selectivity under mild, aerobic conditions. nih.govacs.org
The reactivity and selectivity of this C–H olefination are strongly influenced by the nature and position of substituents on the aniline ring. The catalytic system is robust, showing a broad substrate scope that includes tertiary, secondary, and primary anilines with mono-, di-, and trisubstitution patterns. nih.govresearchgate.net
Key research findings on substituent effects include:
Electron-Withdrawing Groups: N,N-dimethylaniline derivatives featuring electron-withdrawing substituents such as fluorine (F), chlorine (Cl), and methyl carboxylate (CO₂Me) at the meta-position undergo para-olefination in good yields, typically ranging from 51% to 65%. nih.gov
Electron-Donating Groups: The reaction of m-methoxy N,N-dimethylaniline resulted in a good yield (75%) but with only moderate para-selectivity. In contrast, the m-phenoxy analogue exhibited perfect para-selectivity, affording the product in a 66% isolated yield. nih.gov
Steric Hindrance: The methodology is tolerant of significant steric hindrance. Ortho-disubstituted anilines, particularly those bearing an ester group at one ortho-position and other groups like methyl, methoxy, or chloro at the second ortho-position, provide the desired para-olefinated products in good yields (64–71%). nih.gov Even a trisubstituted aniline with two fluorine atoms and a methyl ester group was functionalized effectively, yielding the product in 70% yield. researchgate.net
These findings highlight the S,O-ligand's crucial role in achieving high para-selectivity and expanding the substrate scope beyond what was previously possible. nih.govvu.nl
Table 1: Effect of Substituents on Para-Selective C-H Olefination of N,N-Dimethylaniline Derivatives This is an interactive data table. You can sort and filter the data.
| Aniline Derivative (Substituent) | Position | Yield of Para-Olefinated Product | Selectivity |
|---|---|---|---|
| H | - | 64% | High |
| m-Methoxy | meta | 75% | Moderate |
| m-Phenoxy | meta | 66% | Perfect |
| m-Fluoro | meta | 65% | High |
| m-Chloro | meta | 51% | High |
| m-CO₂Me | meta | 61% | High |
| o,o-di-CO₂Me | ortho | 64% | Perfect |
| o-CO₂Me, o-Me | ortho | 71% | Perfect |
| o-CO₂Me, o-OMe | ortho | 65% | Perfect |
Formation of Heterocyclic and Spirocyclic Derivatives
The aniline moiety serves as a versatile precursor for the construction of various heterocyclic systems, including those containing phosphorus, oxygen, and additional nitrogen atoms.
Diazaphosphole Formation: The synthesis of 1H-1,2,3-diazaphosphole derivatives represents a specialized area of heterocyclic chemistry. documentsdelivered.com These five-membered rings containing two nitrogen atoms and a phosphorus atom can be formed through specific cyclization reactions, often involving precursors other than simple anilines.
Oxadiazole Incorporation: Aniline derivatives are valuable synthons for creating molecules incorporating the 1,3,4-oxadiazole (B1194373) ring, a heterocycle known for its presence in a wide range of biologically active compounds. mdpi.comresearchgate.net A common synthetic route involves the reaction of an aniline-derived acetohydrazide with various aromatic aldehydes. The resulting benzylidine hydrazides can then be cyclized in the presence of reagents like yellow mercuric oxide and iodine to yield the final 1,3,4-oxadiazole-containing aniline derivatives. nih.gov This method allows for the introduction of diverse substituents onto the oxadiazole ring, enabling the creation of extensive chemical libraries. nih.gov
Pyrazolo[3,4-c]pyrid-2-ones: The synthesis of the pyrazolo[3,4-c]pyrid-2-one scaffold, a core structure in compounds studied as Factor Xa inhibitors, can be achieved from phenylhydrazine (B124118) precursors. google.com Phenylhydrazines are readily prepared from the corresponding anilines via diazotization followed by reduction. The synthesis of the fused bicyclic system involves constructing the pyrazole (B372694) ring onto a pre-existing or concurrently formed piperidinone ring. google.com Related structures, such as 1H-pyrazolo[3,4-b]pyridines, can be synthesized via the Gould-Jacobs reaction, which utilizes 3-aminopyrazole (B16455) derivatives (instead of aniline) and diethyl 2-(ethoxymethylene)malonate. nih.gov
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry offers powerful tools that can be applied to the synthesis of complex molecules like this compound and its analogues. These techniques enhance efficiency, enable novel reaction pathways, and facilitate the rapid generation of compound libraries.
Solid-Phase Synthesis Applications (e.g., indolactam V analogs with cyclopentyl)
Indolactam V is a complex indole (B1671886) alkaloid whose synthesis provides a platform for exploring advanced synthetic strategies. nih.gov Although solid-phase synthesis is a cornerstone for creating large libraries of analogues, the literature on Indolactam V primarily details intricate solution-phase total syntheses. These syntheses often begin with substituted aniline precursors. For instance, one approach utilizes 3-nitro-2-iodoaniline, which undergoes a palladium-catalyzed indole synthesis to construct the core structure. rsc.org Another innovative strategy employs an unsymmetrical 6-bromoindolyne intermediate, generated from a substituted aniline, to achieve C4-functionalization of the indole ring, a key step in the total synthesis. nih.gov While these examples are solution-phase, the multi-step nature of these syntheses and the need to generate diverse analogues make them prime candidates for adaptation to solid-phase methodologies. nih.gov
Microwave-Assisted Synthesis in Analogous Systems (e.g., ketamine analogues)
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields. This technology is particularly effective in the synthesis of systems analogous to the target compound, such as ketamine and its derivatives, which are arylcyclohexylamines. semanticscholar.orgresearchgate.net A key step in building the arylcyclohexylamine core is a Diels-Alder reaction between an aryl acrylic ester (dienophile) and a siloxybutadiene (diene). chemrxiv.org The use of microwave irradiation significantly reduces the reaction time for this cycloaddition from hours under conventional heating to as little as 30 minutes, while providing the desired substituted cyclohexane (B81311) core in good yields. chemrxiv.org This method is broadly applicable, accommodating a variety of substituents on the aromatic ring of the acrylic ester. chemrxiv.org
Table 2: Scope of Microwave-Assisted Diels-Alder Reaction for Ketamine Analogue Synthesis This is an interactive data table. You can sort and filter the data.
| Aryl Acrylic Ester (Substituent) | Yield | Diastereomeric Ratio (endo/exo) |
|---|---|---|
| Phenyl | 33% | 1.0 : 1.5 |
| 2-Chlorophenyl | 40% | 1.0 : 1.7 |
| 3-Chlorophenyl | 42% | 1.0 : 1.3 |
| 4-Chlorophenyl | 51% | 1.0 : 1.3 |
| 4-Fluorophenyl | 44% | 1.0 : 1.2 |
| 4-Bromophenyl | 52% | 1.0 : 1.2 |
| 4-Methylphenyl | 45% | 1.0 : 1.3 |
Directed Lithiation Chemistry in Aminomethylated Aromatic Systems (e.g., 3-(aminomethyl)pyridine (B1677787) derivatives)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In systems containing an aminomethyl group, such as 3-(aminomethyl)pyridine derivatives, the site of lithiation can be precisely controlled by the choice of the N-protecting group and the lithium base employed. sciencehub.egclockss.org
Studies on N-protected 3-(aminomethyl)pyridine derivatives (e.g., pivalamide, tert-butyl carbamate, and N,N-dimethylurea) have shown a distinct divergence in regioselectivity:
Ring Lithiation: Using a strong, sterically hindered base like tert-butyllithium (B1211817) (t-BuLi) at low temperatures (–78 °C) results in deprotonation at the C4 position of the pyridine (B92270) ring. The resulting dilithium (B8592608) intermediate (lithiated on both the nitrogen and the C4-position) reacts with various electrophiles to yield 4-substituted derivatives in high yields. sciencehub.egresearchgate.net
Side-Chain Lithiation: In contrast, employing lithium diisopropylamide (LDA) as the base under slightly warmer conditions (–20 to 0 °C) leads to regioselective lithiation of the benzylic carbon of the aminomethyl side-chain. sciencehub.egresearchgate.net
This controllable regioselectivity allows for the selective functionalization of either the aromatic core or the aminomethyl linker, providing versatile pathways to a wide range of substituted derivatives. researchgate.net The use of n-butyllithium often results in a mixture of ring and side-chain substitution products. sciencehub.eg
Computational Chemistry and Theoretical Mechanistic Studies on 3 1 Aminomethyl Cyclopentyl Aniline Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are standard methods for investigating the electronic structure of molecules. researchgate.netrasayanjournal.co.in For a compound like 3-[1-(Aminomethyl)cyclopentyl]aniline, these calculations could provide insights into its molecular orbitals (HOMO and LUMO), electrostatic potential surface, and partial atomic charges. This information is crucial for predicting the molecule's reactivity, including sites susceptible to electrophilic or nucleophilic attack. However, no specific studies applying these methods to this compound have been found.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules. mdpi.comnih.gov For this compound, which possesses a flexible aminomethyl group and a cyclopentyl ring, MD simulations could reveal the preferred three-dimensional structures, the energy barriers between different conformations, and how the molecule's shape changes over time in different environments. Such studies are essential for understanding how the molecule might interact with biological targets. researchgate.net Despite the utility of this technique, no published MD simulations for this specific compound were identified.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to elucidate reaction mechanisms, such as C–H bond cleavage processes. Theoretical calculations can map out the potential energy surface of a reaction, identify transition states, and determine activation energies. This would be valuable for understanding the metabolism or synthetic transformations of this compound. At present, no such computational studies on the reaction mechanisms of this compound have been reported in the scientific literature.
In Silico Predictions of Chemical Selectivity and Regioselectivity
In silico methods are widely used to predict various properties of molecules, including their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov These predictive models can also be applied to forecast the chemical selectivity and regioselectivity in reactions, such as epimerization processes. For this compound, these predictions could guide synthetic efforts and help in the design of derivatives with desired properties. However, the scientific literature lacks any specific in silico predictions for this compound.
Structure Activity Relationship Sar Investigations for 3 1 Aminomethyl Cyclopentyl Aniline Derivatives
Identification of Key Structural Features and Pharmacophoric Motifs
The foundational structure of 3-[1-(Aminomethyl)cyclopentyl]aniline comprises three key moieties: a meta-substituted aniline (B41778) ring, a cyclopentyl group, and an aminomethyl side chain. SAR studies have highlighted the critical role of each of these components in dictating the biological effects of the derivatives.
The aniline ring serves as a crucial aromatic scaffold. The position of the cyclopentyl group at the meta-position (position 3) of the aniline ring has been identified as a significant factor. Alterations in the substitution pattern on the aniline ring, such as the introduction of various functional groups, can profoundly influence the compound's interaction with biological targets. For instance, the nature and position of substituents can affect the electronic properties and lipophilicity of the molecule, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
The aminomethyl group (-CH₂NH₂) is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with target macromolecules. The basicity of the primary amine is a critical parameter that can be modulated by substitution on the nitrogen atom. The length and nature of the linker between the cyclopentyl ring and the amine can also be a determinant of activity.
A general pharmacophore model for this class of compounds can be hypothesized to include:
An aromatic ring (the aniline moiety) capable of engaging in π-π stacking or hydrophobic interactions.
A hydrogen bond donor/acceptor (the amino group of the aniline and the aminomethyl group).
A hydrophobic aliphatic scaffold (the cyclopentyl ring).
Design Principles for Modulating Biological Activity through Structural Modification
Based on the identified key structural features, several design principles have been established to modulate the biological activity of this compound derivatives. These principles guide the strategic modification of the molecule to enhance potency, selectivity, and pharmacokinetic properties.
Modification of the Aniline Ring:
Bioisosteric Replacement: Replacing the aniline ring with other aromatic or heteroaromatic systems can explore different binding interactions and improve drug-like properties.
Modification of the Cyclopentyl Scaffold:
Ring Size Variation: Expanding or contracting the cyclopentyl ring to cyclohexyl or cyclobutyl, for example, can alter the spatial arrangement of the substituents and affect how the molecule fits into a binding pocket.
Substitution on the Ring: Introducing substituents on the cyclopentyl ring can provide additional points of interaction with a target and can influence the conformational preference of the ring.
Modification of the Aminomethyl Side Chain:
N-Alkylation/N-Acylation: Substitution on the primary amine can modulate its basicity and introduce steric bulk, which can affect binding and selectivity. For instance, conversion to secondary or tertiary amines, or to amides, can significantly alter the hydrogen bonding capacity and lipophilicity.
Linker Modification: Altering the length or rigidity of the methylene (B1212753) linker can optimize the distance and orientation between the cyclopentyl ring and the amine, potentially leading to improved target engagement.
The following table summarizes the general design principles and the expected impact of structural modifications:
| Molecular Moiety | Modification Strategy | Potential Impact on Biological Activity |
| Aniline Ring | Substitution (electron-withdrawing/donating groups) | Altered electronic properties, pKa, binding affinity, metabolic stability |
| Bioisosteric replacement (e.g., pyridine (B92270), thiophene) | Modified binding interactions, improved pharmacokinetic properties | |
| Cyclopentyl Scaffold | Ring size variation (e.g., cyclobutyl, cyclohexyl) | Altered spatial arrangement, conformational flexibility, binding fit |
| Substitution on the ring | Additional interaction points, modified lipophilicity, altered conformation | |
| Aminomethyl Side Chain | N-alkylation, N-acylation | Modulated basicity, altered hydrogen bonding, modified lipophilicity, steric effects |
| Linker modification (length, rigidity) | Optimized distance and orientation for target binding |
Computational SAR Approaches (e.g., FEP predictions, molecular docking for target affinity)
Computational methods play a pivotal role in understanding and predicting the SAR of this compound derivatives, accelerating the drug discovery process.
Molecular Docking is a widely used technique to predict the binding mode and affinity of these derivatives to a specific biological target. By generating a three-dimensional model of the ligand-protein complex, researchers can visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This information is invaluable for rationalizing observed SAR data and for designing new analogs with improved affinity. For instance, docking studies can reveal whether a particular substituent on the aniline ring is accommodated within a specific sub-pocket of the target protein, thereby guiding further synthetic efforts.
Free Energy Perturbation (FEP) is a more rigorous computational method used to predict the relative binding affinities of a series of closely related ligands. FEP simulations calculate the free energy change associated with transforming one molecule into another within the binding site of a protein. These predictions can be highly accurate and provide quantitative insights into the energetic consequences of specific structural modifications. For example, FEP could be used to predict the change in binding affinity resulting from the substitution of a hydrogen atom with a fluorine atom on the aniline ring, helping to prioritize which analogs to synthesize.
These computational approaches, often used in conjunction, provide a powerful platform for hypothesis-driven drug design. They enable the in silico screening of virtual libraries of this compound derivatives, allowing researchers to focus their synthetic resources on the most promising candidates.
Comparative SAR Analysis with Analogous Cyclopentyl-Aniline Scaffolds
To further elucidate the SAR of this compound derivatives, a comparative analysis with structurally related cyclopentyl-aniline scaffolds is essential. By comparing the biological activities of compounds with and without the aminomethyl group, or with different linkers, researchers can dissect the specific contribution of each structural element.
For example, comparing the activity of this compound with that of 3-cyclopentylaniline (B8758966) would directly assess the importance of the aminomethyl side chain for a given biological effect. If the former shows significantly higher potency, it would confirm the aminomethyl group as a key pharmacophoric feature.
Similarly, comparing the SAR of the 3-substituted series with that of 2- or 4-substituted cyclopentyl-aniline analogs can provide insights into the optimal substitution pattern on the aniline ring for target interaction. Differences in activity profiles among these regioisomers can highlight the importance of the spatial relationship between the cyclopentyl group and the aniline's amino group.
A hypothetical comparative SAR analysis is presented in the table below:
| Compound Scaffold | Key Structural Difference | Implication for SAR |
| 3-Cyclopentylaniline | Lacks the aminomethyl group | Establishes the contribution of the aminomethyl group to biological activity. |
| 2-[1-(Aminomethyl)cyclopentyl]aniline | Ortho-substitution on the aniline ring | Determines the positional importance of the cyclopentyl moiety for target binding. |
| 4-[1-(Aminomethyl)cyclopentyl]aniline | Para-substitution on the aniline ring | Further clarifies the optimal substitution pattern on the aromatic ring. |
| 3-[1-(Aminoethyl)cyclopentyl]aniline | Longer linker between the cyclopentyl ring and the amine | Investigates the influence of linker length on the spatial positioning of the amine. |
By systematically evaluating these and other analogous scaffolds, a comprehensive understanding of the SAR for this chemical class can be achieved, paving the way for the development of novel and improved therapeutic agents.
Preclinical Pharmacological and Biological Research on 3 1 Aminomethyl Cyclopentyl Aniline and Its Analogues
In Vitro Biological Activity Screening and Characterization
The in vitro evaluation of chemical compounds is a foundational step in drug discovery, providing initial data on their biological effects at a cellular and molecular level. Research on analogues of 3-[1-(aminomethyl)cyclopentyl]aniline has spanned various assays to determine their potential as therapeutic agents.
Enzyme Inhibition and Modulatory Effects
There is currently a lack of specific published research investigating the direct inhibitory or modulatory effects of this compound or its close analogues on enzymes such as cyclophilins, p38 kinase, or 5-lipoxygenase. Broader studies on unrelated chemical scaffolds have identified inhibitors for these enzymes, but data that could be extrapolated to the aminomethyl cyclopentyl aniline (B41778) structure is not available.
Receptor Binding Studies
The interaction of small molecules with specific receptors is a key mechanism for pharmacological activity. While direct receptor binding data for this compound is not found, studies on compounds with shared structural features, such as the aminomethyl group, suggest potential for receptor interactions. For instance, a study on 9-(aminomethyl)-9,10-dihydroanthracene, which also contains an aminomethyl functional group, identified it as a high-affinity antagonist of the 5-HT2A serotonin (B10506) receptor, with a Ki value between 9.5 and 21 nM nih.gov. This indicates that the aminomethyl moiety can be a key pharmacophore for receptor binding. Furthermore, other research has focused on designing novel nonpeptide antagonists for the nociceptin/orphanin FQ (NOP) receptor, highlighting the importance of amino-substituted structures in achieving potent and selective receptor binding affinity nih.gov. However, without specific studies, the receptor binding profile of this compound remains speculative.
Antimicrobial Activity Assessments
Several studies have explored the antimicrobial properties of aniline derivatives and compounds containing aminomethyl groups against various pathogens, including the clinically significant bacteria Staphylococcus aureus and Pseudomonas aeruginosa.
A study on poly(aniline-co-ethylaniline) demonstrated antibacterial properties against both S. aureus and P. aeruginosa. The minimum inhibitory concentration (MIC) for both bacterial strains was found to be 0.62 mg/ml researchgate.net. For P. aeruginosa, the minimum bactericidal concentration (MBC) was 1.25 mg/ml researchgate.net. Another investigation into tetracyclic quinobenzothiazine derivatives, synthesized from aniline precursors, showed high activity against reference and multidrug-resistant strains of S. aureus nih.gov. Similarly, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized and tested for their antibacterial activity, with some compounds showing efficacy against S. aureus researchgate.net.
The aminomethyl group has also been incorporated into novel carbapenems. These aminomethyl-substituted tetrahydrofuranyl carbapenems were found to be bactericidal against Escherichia coli and Staphylococcus aureus isolates nih.gov. The data from these studies on analogous structures suggest that the this compound scaffold may possess antimicrobial properties.
| Analogue/Derivative Class | Test Organism | Activity Observed |
|---|---|---|
| Poly(aniline-co-ethylaniline) | Staphylococcus aureus | MIC: 0.62 mg/ml researchgate.net |
| Poly(aniline-co-ethylaniline) | Pseudomonas aeruginosa | MIC: 0.62 mg/ml, MBC: 1.25 mg/ml researchgate.net |
| Tetracyclic quinobenzothiazine derivatives | Staphylococcus aureus (including MRSA) | High activity, comparable to oxacillin (B1211168) and tetracycline (B611298) nih.gov |
| N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives | Staphylococcus aureus | Effective against Gram-positive bacteria researchgate.net |
| Aminomethyl tetrahydrofuranyl carbapenems | Staphylococcus aureus | Bactericidal activity demonstrated in time-kill curve studies nih.gov |
Anticancer Activity in Cell Lines
The anticancer potential of compounds structurally related to this compound has been investigated in various cancer cell lines, including A375 melanoma and Colo205 colon cancer.
A novel series of aminoquinoline derivatives demonstrated antiproliferative activity against the A375 human melanoma cell line, with some compounds showing superior potency to the reference drug Sorafenib nih.gov. Specifically, quinolinyloxymethylphenyl compounds exhibited IC50 values as low as 0.77 µM nih.gov. In another study, two novel hydroxylated biphenyl (B1667301) compounds showed significant antitumor potential against melanoma cells, with IC50 values of 1.7 µM and 2.0 µM, while exhibiting no toxicity to normal fibroblasts mdpi.com. These compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase in A375 cells mdpi.com. Furthermore, novel anti-melanoma compounds were found to be efficacious in an A375 cell-line xenograft model, significantly decreasing tumor growth nih.gov.
With respect to colorectal cancer, a novel 8-hydroxyquinoline (B1678124) derivative has been identified as a promising anticancer agent against 5-fluorouracil (B62378) resistant colorectal cancer cells, demonstrating the potential for this class of compounds to overcome drug resistance uaeu.ac.ae. These findings suggest that the development of this compound analogues could be a viable strategy for identifying new anticancer agents.
| Analogue/Derivative Class | Cancer Cell Line | Key Findings |
|---|---|---|
| Aminoquinoline derivatives | A375 Human Melanoma | Potent antiproliferative activity (IC50 = 0.77 µM for the most active compound) nih.gov |
| Hydroxylated biphenyl compounds | A375 Human Melanoma | IC50 values of 1.7 µM and 2.0 µM; induced apoptosis and G2/M cell cycle arrest mdpi.com |
| Novel pyrrolidine (B122466) diketopiperazine chemotype compounds | A375 Human Melanoma Xenograft | Significantly decreased tumor growth in vivo nih.gov |
| 8-Hydroxyquinoline derivative | 5-Fluorouracil Resistant Colorectal Cancer Cells | Promising anticancer activity, suggesting potential to overcome drug resistance uaeu.ac.ae |
In Vivo Preclinical Efficacy and Mechanism Studies
Following promising in vitro results, in vivo studies in animal models are crucial for evaluating the efficacy and understanding the mechanism of action of potential drug candidates in a whole-organism context.
Investigation in Preclinical Animal Models of Disease
While no in vivo studies specifically investigating this compound have been identified, research on other amine-containing compounds in preclinical models of inflammation provides a relevant context. The anti-inflammatory activity of novel 3-amino derivatives of 12-N-methylcytisine was studied in a carrageenan-induced rat paw edema model. Certain derivatives demonstrated an ability to inhibit paw edema at levels comparable to the reference drug diclofenac (B195802) nih.gov. Similarly, piperlotine derivatives have shown noteworthy anti-inflammatory activity in both carrageenan- and TPA-induced acute inflammation models in mice, with some analogues exhibiting potency comparable to or higher than indomethacin (B1671933) scielo.org.mx. Another study on alpha-amino naphthalene (B1677914) derivatives also reported potent anti-inflammatory activity with reduced ulcerogenic effects compared to phenylbutazone (B1037) in in vivo models nih.gov. These studies underscore the potential for amine-containing compounds to exert anti-inflammatory effects in vivo, suggesting a possible therapeutic avenue for analogues of this compound.
Elucidation of Preclinical Molecular Mechanisms of Action
The preclinical investigation into the molecular mechanisms of action for this compound and its analogues is an area of active research, exploring its potential interactions with various biological targets. While direct studies on this specific molecule are limited in publicly available literature, research on structurally related compounds provides insights into plausible mechanisms, including enzyme inhibition, modulation of inflammatory pathways, and interaction with neurotransmitter receptors.
Potential as Enzyme Inhibitors or Modulators:
The cyclopentane (B165970) moiety present in this compound is a core structure in various biologically active molecules, including known enzyme inhibitors. For instance, a series of cyclopentane derivatives have been synthesized and assessed for their inhibitory effects on steroid metabolizing enzymes such as AKR1C1 and AKR1C3. nih.gov Certain compounds within this class demonstrated selective inhibition in the low micromolar range, suggesting that the cyclopentane scaffold can be a foundational element for developing new anticancer agents for hormone-dependent cancers. nih.gov
Furthermore, other research has identified cyclopentane derivatives as potent and selective inhibitors of influenza virus neuraminidase. nih.govresearchgate.net This suggests that the cyclopentane ring system can be effectively utilized in the design of enzyme inhibitors, and by extension, this compound could be investigated for similar activities. The specific enzymatic targets would likely be elucidated through broad screening assays.
| Compound Class | Enzyme Target | Reported Activity |
| Cyclopentane derivatives | AKR1C1 and AKR1C3 (steroid metabolizing enzymes) | Selective inhibition in the low micromolar range. nih.gov |
| Cyclopentane derivatives | Influenza Neuraminidase | Potent and selective inhibition. nih.govresearchgate.net |
NLRP3 Inflammasome Inhibition:
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response, and its aberrant activation is implicated in a variety of inflammatory diseases. nih.govnih.gov The development of small-molecule inhibitors targeting the NLRP3 inflammasome is a significant area of therapeutic research. researchgate.netacs.org While there is no direct evidence linking this compound to NLRP3 inhibition, its potential to interact with components of this pathway could be a subject of future investigation. Small-molecule inhibitors of the NLRP3 inflammasome often possess specific structural motifs that facilitate binding and inhibition. nih.gov Future studies could explore whether the aminomethylcyclopentyl aniline scaffold can be optimized to interact with the NLRP3 protein or other components of the inflammasome complex.
NMDA Receptor Blockade:
N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that are fundamental to synaptic plasticity and memory function. nih.gov Antagonists of the NMDA receptor have been investigated for various neurological and psychiatric conditions. wikipedia.org Non-competitive NMDA receptor antagonists, such as ketamine and memantine, have shown clinical utility. nih.govpharmacologycanada.org The mechanism of these antagonists often involves binding to a site within the ion channel of the receptor. nih.gov Given that various synthetic compounds with amine functionalities have been explored as NMDA receptor antagonists, it is plausible that this compound and its analogues could exhibit activity at this receptor. However, it is important to note that many NMDA receptor antagonists have failed in clinical trials due to undesirable side effects, which underscores the need for highly selective and well-tolerated agents. nih.gov
Repurposing and Redesign as Chemical Probes for Target Identification
The identification of the molecular targets of bioactive small molecules is a critical step in drug discovery and chemical biology. Photoaffinity labeling (PAL) has emerged as a powerful technique for this purpose. bohrium.comnih.gov A photoaffinity probe (PAP) is a chemical tool designed to covalently bind to its target protein upon photoactivation, enabling the identification of the target. nih.govmdpi.com
The structure of this compound could serve as a scaffold for the design of photoaffinity probes. A typical PAP consists of three key components: a pharmacophore for target recognition, a photoreactive group for covalent attachment, and a reporter tag for detection and enrichment. mdpi.comnih.gov
Design of a Photoaffinity Probe based on this compound:
To repurpose this compound as a photoaffinity probe, its structure could be modified to include a photoreactive moiety and a reporter tag. The aniline or aminomethyl group could serve as attachment points for these functionalities without significantly disrupting the core structure that may be responsible for target binding.
| Component | Function | Potential Moieties |
| Pharmacophore | Binds to the biological target. | The this compound scaffold itself. |
| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation. | Diazirine, Benzophenone, Aryl Azide. elsevierpure.com |
| Reporter Tag | Enables detection and isolation of the probe-target complex. | Biotin, Alkyne, Fluorophore. nih.gov |
The resulting photoaffinity probe could then be used in cell lysates or living cells to identify the protein targets of the parent compound. This approach would be invaluable for elucidating the mechanism of action if a specific biological activity is observed for this compound or its analogues.
Pharmacokinetic Profile Analysis (Preclinical Context)
In the preclinical phase of drug development, the analysis of a compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME), is crucial for predicting its in vivo behavior. nih.gov For this compound, in silico methods can provide valuable predictions of its ADME properties based on its chemical structure. Aniline and its derivatives are known to undergo metabolic transformations, which can influence their efficacy and safety profiles. cresset-group.comresearchgate.net
In Silico ADME Prediction:
Computational models can predict various ADME parameters for small molecules. nih.gov For an aniline derivative like this compound, these predictions can guide further experimental studies.
| ADME Parameter | Predicted Property for Aniline Derivatives | Implication |
| Absorption | Moderate to good intestinal absorption is often predicted for small molecule aniline derivatives. nih.govresearchgate.net | The compound may be orally bioavailable. |
| Distribution | Lipophilicity (LogP) will influence distribution. Aniline derivatives can have a wide range of LogP values depending on substitution. nih.gov | The compound's ability to cross biological membranes, including the blood-brain barrier, will depend on its specific physicochemical properties. |
| Metabolism | Aniline derivatives are typically metabolized by cytochrome P450 (CYP) enzymes in the liver. cresset-group.comdrugbank.com N-oxidation and ring hydroxylation are common metabolic pathways. researchgate.net | The compound is likely to undergo hepatic metabolism, which will affect its half-life and potential for drug-drug interactions. |
| Excretion | Metabolites are typically excreted via the kidneys. | The clearance of the compound and its metabolites will likely be through renal pathways. |
| Toxicity (Predicted) | Aniline itself has known toxicities, and derivatives must be assessed for potential risks such as genotoxicity. researchgate.net | Early in silico toxicity screening is essential to identify potential liabilities. |
It is important to emphasize that these are generalized predictions based on the aniline scaffold, and the specific properties of this compound would need to be determined through experimental in vitro and in vivo studies.
Analytical Methodologies for the Characterization and Quantification of 3 1 Aminomethyl Cyclopentyl Aniline
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of 3-[1-(aminomethyl)cyclopentyl]aniline, enabling its separation from impurities and matrix components. The choice between gas and liquid chromatography typically depends on the analyte's volatility, polarity, and thermal stability.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and lower volatility of this compound, direct analysis by GC can be challenging. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. thermofisher.com This is a common approach for anilines and related compounds to improve chromatographic peak shape and sensitivity. thermofisher.comnih.gov
Derivatization reactions target the primary amine group of the molecule. Silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.
Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-methylpolysiloxane. The separation is based on the boiling points of the compounds and their interactions with the stationary phase.
Table 1: Illustrative GC Method Parameters for Analysis of a Derivatized Aniline (B41778) Compound
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Mode | Splitless |
| Injector Temp. | 280 °C |
| Oven Program | Initial 50 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Note: This table presents typical parameters for related compounds; optimization for the specific derivative of this compound would be required.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity assessment and quantification of aniline derivatives, as it can analyze polar and non-volatile compounds without the need for derivatization. thermofisher.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.gov
In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation of this compound from its impurities is achieved by manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. nih.gov An acidic modifier, like formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the amine groups are protonated, which results in better peak shape and reproducibility.
Quantification is typically performed using an external standard method with a UV detector, as the aniline moiety possesses a chromophore that absorbs UV light. nih.gov The method's linearity, accuracy, and precision are established through a validation process to ensure reliable results.
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 20 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Note: This table provides a general starting point; specific parameters must be developed and optimized for this compound.
Mass Spectrometry Detection and Identification
Mass Spectrometry (MS) is an indispensable tool for the structural identification of this compound and its related impurities. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, offering high specificity and sensitivity.
GC-MS is used for the identification of volatile derivatives. nih.govnih.gov Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak corresponding to the mass of the derivatized molecule and a series of fragment ions that form a unique pattern, acting as a "fingerprint" for the compound. For aniline, the quantitative ion is often m/z 93, with qualifier ions at m/z 65 and 66. nih.gov A similar fragmentation logic would apply to derivatives of this compound.
LC-MS is highly effective for obtaining structural information on the parent compound and its non-volatile impurities. researchgate.netresearchgate.net After HPLC separation, the analyte is introduced into the MS source, commonly using electrospray ionization (ESI), which is a soft ionization technique that typically yields the protonated molecular ion [M+H]+. This provides the molecular weight of the compound. Further structural details can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to reveal information about the molecule's substructures.
Sample Preparation and Extraction Protocols for Complex Matrices
When analyzing this compound in complex matrices such as biological fluids or environmental samples, a sample preparation step is crucial to remove interfering substances and concentrate the analyte. thermofisher.com The choice of extraction protocol depends on the properties of the analyte and the matrix.
Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating aniline derivatives from aqueous samples. thermofisher.com For a polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) can be effective. thermofisher.com The protocol involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent.
Liquid-Liquid Extraction (LLE) is another common technique. It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to control the charge state of the aniline and aminomethyl groups, thereby optimizing their partitioning into the organic layer.
Validation of Analytical Methods for Research Applications
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eujetir.org For research applications involving this compound, method validation ensures the reliability and accuracy of the generated data. Key validation parameters, as often guided by ICH (International Council for Harmonisation) principles, include specificity, linearity, range, accuracy, precision, and robustness. jetir.org
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov This is typically demonstrated by showing that the method provides baseline separation of the analyte from impurities and degradation products. nih.gov
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. europa.eu
Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. europa.eu
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Summary of Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | No interference at the analyte's retention time. | Resolution (Rs) > 1.5 between analyte and closest peak. nih.govgavinpublishers.com |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness to the true value. | 98.0% - 102.0% recovery for assay. |
| Precision | Degree of scatter in results. | Relative Standard Deviation (RSD) ≤ 2%. |
| Robustness | Insensitivity to small method variations. | RSD of results under varied conditions should be within acceptable limits. |
Future Research Directions and Translational Perspectives for 3 1 Aminomethyl Cyclopentyl Aniline
Exploration of New Synthetic Pathways and Green Chemistry Approaches
The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize energy efficiency, waste reduction, and the use of sustainable materials. nih.gov Future research into the synthesis of 3-[1-(aminomethyl)cyclopentyl]aniline and its analogues should pivot towards these methodologies, moving away from conventional, often harsh, thermal reactions.
Promising green chemistry strategies include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov
Mechanochemistry: By initiating reactions through mechanical energy (e.g., grinding), the need for bulk solvents is often eliminated, aligning with green chemistry principles #5 (safer solvents and auxiliaries) and #6 (design for energy efficiency). nih.gov
Flow Chemistry: Continuous flow platforms offer enhanced safety, scalability, and reaction control, making them suitable for optimizing multi-step syntheses. unibe.ch This approach could be particularly valuable for managing reaction conditions in the synthesis of complex aniline (B41778) derivatives.
Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more reactants to form a complex product are highly efficient. beilstein-journals.orgrsc.org Developing an MCR for this aniline scaffold could streamline its production significantly.
Photocatalysis: Using light as a clean reagent can enable the construction of complex molecular skeletons that are challenging to access through traditional thermal methods, representing a key tool in green synthesis. chemistryforsustainability.org
Table 1: Comparison of Potential Synthetic Approaches
| Methodology | Key Advantages | Applicability to this compound Synthesis | Relevant Green Chemistry Principle(s) |
|---|---|---|---|
| Conventional Heating | Well-established procedures | Baseline for comparison; often involves long reaction times and harsh conditions. | N/A |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. nih.gov | Acceleration of condensation and cyclization steps. | Energy Efficiency nih.gov |
| Mechanochemistry | Solvent-free or minimal solvent use, high energy efficiency. nih.gov | Solid-state synthesis of key intermediates or the final compound. nih.govresearchgate.net | Waste Prevention, Safer Solvents nih.gov |
| Flow Chemistry | Enhanced safety, scalability, precise control of reaction parameters. unibe.ch | Seamless multi-step synthesis from simple precursors. unibe.ch | Inherently Safer Chemistry |
| Multicomponent Reactions | High atom economy, reduced purification steps, operational simplicity. beilstein-journals.orgrsc.org | Convergent synthesis of the core structure in a single step. beilstein-journals.org | Atom Economy |
Advanced Computational Design and Optimization of Derivatives
Computational, or in silico, methods are indispensable in modern medicinal chemistry for accelerating the design of new drug candidates. mdpi.com These tools can predict the physicochemical and pharmacokinetic properties of hypothetical derivatives of this compound before committing to their synthesis, thereby saving significant time and resources.
Future computational studies should focus on:
Pharmacokinetic (ADME) Profiling: Predicting the Absorption, Distribution, Metabolism, and Excretion properties of novel derivatives is crucial. Algorithms can assess parameters such as gastrointestinal absorption and potential interactions with key metabolic enzymes or transporters like P-glycoprotein. mdpi.com
Lipophilicity and Solubility Prediction: Lipophilicity (expressed as logP) is a critical parameter that influences a molecule's ability to cross biological membranes. nih.gov An optimal logP value, often between 0 and 3, is sought to balance solubility and permeability. nih.gov
Blood-Brain Barrier (BBB) Penetration: For potential applications in treating central nervous system (CNS) disorders, computational models can predict a derivative's ability to cross the BBB. nih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the scaffold in silico (e.g., by adding substituents to the aniline ring or altering the cyclopentyl moiety) and calculating the effect on predicted activity and toxicity, researchers can identify the most promising candidates for synthesis.
Table 2: Key Computational Parameters for Derivative Design
| Parameter | Significance in Drug Design | Computational Goal for Derivatives |
|---|---|---|
| Molecular Weight | Influences solubility, permeability, and diffusion. | Generally kept below 500 Da (Lipinski's Rule). |
| logP (Lipophilicity) | Affects absorption, distribution, and membrane permeability. nih.gov | Optimize within a range (e.g., 0-3) for balanced properties. nih.gov |
| Hydrogen Bond Donors/Acceptors | Impacts solubility and binding to biological targets. | Adhere to guidelines (e.g., ≤5 donors, ≤10 acceptors). |
| Blood-Brain Barrier (BBB) Penetration | Determines potential for CNS therapeutic applications. nih.gov | Enhance or reduce depending on the desired therapeutic target. |
| P-glycoprotein (PgP) Interaction | Predicts potential for drug efflux, which can cause resistance. mdpi.com | Design derivatives that are not substrates or inhibitors of PgP. mdpi.com |
Identification of Novel Biological Targets and Therapeutic Applications
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Derivatives of aniline have shown promise as antitumor, antimicrobial, and anti-inflammatory agents. Future research should therefore explore the therapeutic potential of this compound across various disease areas.
Potential avenues for investigation include:
Oncology: Many aniline derivatives function as potent antitumor agents. nih.gov Research could focus on targets such as microtubules, which are critical for cell division. nih.gov Compounds that disrupt tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov Other targets could include specific enzymes like cytochrome P450 1A1, which is involved in the metabolic activation of certain anticancer benzothiazoles. nih.gov
Neurodegenerative Diseases: Given the potential to computationally design derivatives that can cross the blood-brain barrier, this class of compounds could be investigated for activity against targets relevant to Alzheimer's or Parkinson's disease. nih.gov
Infectious Diseases: The 1,2,3-triazole ring, which can be incorporated into aniline derivatives, is a key feature in many compounds with antimicrobial activity. mdpi.com Exploring derivatives of this compound for antibacterial or antifungal properties represents a logical extension.
Table 3: Potential Biological Targets and Therapeutic Applications
| Potential Biological Target | Therapeutic Area | Rationale / Mechanism of Action |
|---|---|---|
| Tubulin | Oncology | Inhibition of microtubule polymerization leads to mitotic arrest and apoptosis in cancer cells. nih.gov |
| Cytochrome P450 Enzymes (e.g., CYP1A1) | Oncology | Some aniline compounds are biotransformed by CYP1A1 into active antitumor metabolites. nih.gov |
| Kinases | Oncology, Inflammation | Many kinase inhibitors feature an aniline core; dysregulation of kinases is common in cancer and inflammatory diseases. |
| Bacterial or Fungal Enzymes | Infectious Diseases | The aniline scaffold can be modified to inhibit essential microbial metabolic pathways. |
Development of Tailored Analytical Techniques for In Situ and In Vivo Monitoring (Preclinical)
For any promising derivative to advance toward clinical evaluation, robust analytical methods are required to monitor its behavior in biological systems. Preclinical studies in animal models are essential for understanding a compound's pharmacokinetics and biodistribution.
Future research in this area should include:
Prodrug Development: To overcome potential limitations such as poor water solubility, which can hinder in vivo studies, amino acid prodrugs can be synthesized. These prodrugs are designed to be more soluble and chemically stable, reverting rapidly and quantitatively to the active parent amine within the body. nih.gov
Quantitative Bioanalysis: Developing and validating sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is critical. These techniques are needed to accurately measure the concentration of the parent compound and its metabolites in plasma, tissues, and urine over time. nih.gov
In Vivo Efficacy Studies: Once suitable analytical methods are in place, the efficacy of lead compounds can be tested in animal models of disease, such as human tumor xenografts in mice. These studies help establish a link between plasma drug concentration and therapeutic effect. nih.gov Monitoring target engagement, for example, by detecting the induction of specific proteins like CYP1A1 in tumor tissue after treatment, can provide crucial mechanistic insights. nih.gov
Table 4: Analytical Techniques for Preclinical Monitoring
| Technique | Application | Information Obtained |
|---|---|---|
| Reverse Phase HPLC | Quantification of the compound in biological matrices (plasma, tissue homogenates). | Drug concentration, pharmacokinetic parameters (half-life, clearance). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of the parent drug and its metabolites. | Metabolic pathways, stability of the compound in vivo. |
| Immunohistochemistry / Western Blot | Detection of protein biomarkers in tissues from treated animals. | Target engagement and downstream biological effects (e.g., induction of CYP1A1). nih.gov |
| Cell-Based Assays | Determination of cytotoxic concentration against cancer cell lines. nih.gov | In vitro potency (e.g., CC50 values) to correlate with in vivo plasma levels. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
